3-Methylpicolinamide
Overview
Description
3-Methylpicolinamide is a pyridine derivative . It is also known as N-tert-butyl-3-methylpicolinamide and is used as an intermediate in the synthesis of Loratadine .
Synthesis Analysis
The synthesis of 3-Methylpicolinamide and its derivatives has been a topic of interest in recent research. For instance, a study reported the design, synthesis, and evaluation of thienopyrimidine/N-methylpicolinamide derivatives for activities against three cancer cell lines . Another study highlighted an optimized route for preparing key intermediate 4- (4-amino-3-fluorophenoxy)- N -methylpicolinamide by O -alkylation, nitration, and reduction reactions .
Molecular Structure Analysis
The molecular formula of 3-Methylpicolinamide is C7H8N2O, with an average mass of 136.151 Da and a monoisotopic mass of 136.063660 Da . A study on 3-methyl picolinic acid, a related compound, used FT-IR and FT-Raman spectra to obtain the optimized geometry using density functional theory .
Scientific Research Applications
Antitumor Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of N-Methyl-picolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines . These derivatives displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
- Methods of Application: The derivatives were synthesized and then evaluated on human cancer cell lines . The advanced kinase inhibitory assays showed that compound 6p could selectively inhibit Aurora-B kinase .
- Results: Among the derivatives, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . The compound could selectively inhibit Aurora-B kinase .
Heterocyclic Salts with an Imidazolidin-4-One Ring
- Scientific Field: Organic Chemistry
- Application Summary: Reactions of picolinamides with 1,3-propanesultone in methanol followed by the treatment with ketones led to a series of previously unknown chemical transformations . These transformations yielded first pyridinium salts, with a protonated endocyclic nitrogen atom, and then heterocyclic salts containing an imidazolidin-4-one ring .
- Methods of Application: The reactions of picolinamides with 1,3-propanesultone in methanol followed by the treatment with ketones led to the production of these heterocyclic salts .
- Results: The structures of intermediate and final products were determined by IR and 1H, 13C NMR spectroscopy, and X-ray study . The effects of the ketone and alcohol structures on the product yield were studied by quantum-chemical calculations .
Safety And Hazards
properties
IUPAC Name |
3-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOUQYUFHADEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586360 | |
Record name | 3-Methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinamide | |
CAS RN |
937648-82-3 | |
Record name | 3-Methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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